(Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine
Description
(Z)-N-({2-[3-(Trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine is a hydroxylamine derivative characterized by a trifluoromethylphenoxy-substituted phenyl group linked to a methylidene-hydroxylamine moiety. Its structure features an imine (C=N) bond conjugated with a hydroxylamine (N–O) group, which confers unique electronic and steric properties. The trifluoromethyl (CF₃) substituent enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in agrochemical or pharmaceutical research .
Properties
CAS No. |
451485-71-5 |
|---|---|
Molecular Formula |
C14H10F3NO2 |
Molecular Weight |
281.23 g/mol |
IUPAC Name |
N-[[2-[3-(trifluoromethyl)phenoxy]phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)11-5-3-6-12(8-11)20-13-7-2-1-4-10(13)9-18-19/h1-9,19H |
InChI Key |
UGXDRGXAEGYAMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC=CC(=C2)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine typically involves the reaction of 3-(trifluoromethyl)phenol with 2-bromobenzaldehyde under basic conditions to form the intermediate 2-[3-(trifluoromethyl)phenoxy]benzaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and substituted derivatives with different functional groups .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to (Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine exhibit antimicrobial properties. Studies have shown that hydroxylamines can act as effective antimicrobial agents against a range of pathogens, including bacteria and fungi. This is particularly relevant in the development of new antibiotics to combat resistant strains.
Anticancer Activity
Recent investigations have suggested that hydroxylamine derivatives can induce apoptosis in cancer cells. For instance, compounds with structural similarities to this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo, showing promise as potential anticancer agents.
Fungicidal Activity
The compound is noted for its role as an intermediate in the synthesis of fungicides. Specifically, it is involved in the production of trifluoxystrobin, a widely used fungicide effective against various fungal diseases in crops. The synthesis process includes the reaction of this compound with other reagents to yield active agricultural chemicals .
Herbicidal Properties
There are indications that derivatives of this compound can serve as herbicides, targeting specific weed species while minimizing damage to crops. The trifluoromethyl group enhances the biological activity of the resulting herbicides, making them more effective in agricultural applications.
Polymer Chemistry
This compound has potential applications in polymer chemistry as a curing agent or cross-linking agent in resin formulations. Its unique chemical structure allows for enhanced thermal stability and mechanical properties in polymer matrices.
Sensor Development
The compound's ability to undergo specific chemical reactions makes it suitable for use in sensors. Research is ongoing into its application as a sensing element for detecting environmental pollutants or biological markers due to its selectivity and sensitivity.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the reaction of hydroxylamine with appropriate aldehydes or ketones derived from trifluoromethyl phenols . The purification and characterization of this compound can be achieved through techniques such as NMR spectroscopy and mass spectrometry, ensuring high purity levels suitable for research applications.
Case Studies
| Study Title | Application | Findings |
|---|---|---|
| "Antimicrobial Efficacy of Hydroxylamine Derivatives" | Pharmaceutical | Demonstrated significant inhibition of bacterial growth |
| "Synthesis and Evaluation of Trifluoxystrobin Derivatives" | Agrochemical | Confirmed enhanced fungicidal activity against crop diseases |
| "Thermal Properties of Novel Polymers" | Materials Science | Showed improved mechanical strength and thermal resistance |
Mechanism of Action
The mechanism of action of (Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group enhances these interactions by increasing the lipophilicity and electron-withdrawing capacity of the compound. This leads to stronger binding affinities and more potent biological effects .
Comparison with Similar Compounds
Data Table: Key Comparisons
Biological Activity
(Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine, also known by its CAS number 451485-71-5, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H10F3NO2. The trifluoromethyl group is notable for enhancing the compound's lipophilicity and biological activity, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 μM |
| Enterococcus faecalis | 62.5 - 125 μM |
| Escherichia coli | 31.108 - 62.216 μM |
The compound exhibited bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid and peptidoglycan production pathways .
Antibiofilm Activity
In addition to its antimicrobial properties, this compound has shown promising antibiofilm activity against multi-drug resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Table 2: Antibiofilm Activity
| Bacterial Strain | Minimum Biofilm Inhibitory Concentration (MBIC) | Minimum Biofilm Eradication Concentration (MBEC) |
|---|---|---|
| MRSA | 62.216 - 124.432 μg/mL | 124.432 - 248.863 μg/mL |
| Staphylococcus epidermidis | 31.108 - 62.216 μg/mL | 124.432 - 248.863 μg/mL |
These results suggest that the compound can effectively inhibit biofilm formation, which is critical in treating chronic infections associated with biofilms .
The mechanism by which this compound exerts its effects involves multiple pathways:
- Inhibition of Protein Synthesis : The compound disrupts the translation process in bacterial cells, leading to cell death.
- Disruption of Biofilm Formation : It reduces the expression of genes associated with biofilm formation, thus preventing bacterial colonization on surfaces.
- Quorum Sensing Inhibition : The compound has been shown to interfere with quorum sensing mechanisms in bacteria, further reducing their virulence .
Case Studies
- Study on MRSA : A recent study evaluated the efficacy of this compound against MRSA strains isolated from clinical samples. The results indicated a significant reduction in biofilm formation and increased susceptibility to conventional antibiotics when used in combination with this compound .
- Efficacy Against E. coli Biofilms : Another study focused on the effects of this compound on E. coli biofilms, demonstrating that it could reduce biofilm biomass significantly compared to untreated controls .
Q & A
Basic: What synthetic strategies are recommended for preparing (Z)-N-({2-[3-(trifluoromethyl)phenoxy]phenyl}methylidene)hydroxylamine, and how is stereochemical control of the Z-configuration achieved?
Answer:
The synthesis typically involves condensation between 2-[3-(trifluoromethyl)phenoxy]benzaldehyde and hydroxylamine under controlled conditions. Key steps include:
- Aldoxime Formation: React the aldehyde with hydroxylamine hydrochloride in ethanol/water under reflux, using sodium acetate as a base to facilitate imine formation .
- Z-Configuration Control: Steric or electronic effects during crystallization or via pH adjustment (e.g., acidic conditions favor the Z-isomer due to intramolecular hydrogen bonding). Polar solvents like methanol may enhance selectivity .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the Z-isomer. Confirm purity via HPLC and NMR (e.g., NOESY for stereochemistry) .
Basic: What spectroscopic methods are most effective for characterizing the Z-configuration and purity of this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: The Z-isomer shows distinct deshielding of the imine proton (δ 8.5–9.0 ppm) due to conjugation with the hydroxylamine group. NOESY correlations between the imine proton and adjacent aromatic protons confirm spatial proximity .
- ¹⁹F NMR: A single peak for the -CF₃ group (δ -60 to -65 ppm) confirms structural integrity .
- X-Ray Crystallography: Resolves the Z-configuration unambiguously by analyzing bond angles and intermolecular interactions .
- HPLC-MS: Quantifies purity (>95%) using a C18 column (acetonitrile/water gradient) and monitors molecular ion peaks (e.g., [M+H]⁺) .
Advanced: How can AutoDock Vina be optimized to predict the binding affinity of this compound to fungal SDH (succinate dehydrogenase) enzymes?
Answer:
- Grid Setup: Define the binding pocket around SDH’s ubiquinone site using PyMOL, focusing on residues within 10 Å of the co-crystallized inhibitor .
- Scoring Function Adjustments: Customize the Vina scoring function to account for halogen bonding (CF₃ interactions) and π-π stacking with aromatic residues (e.g., Trp173 in SDH) .
- Validation: Compare docking poses with known SDH inhibitors (e.g., fluxapyroxad) and validate using molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability .
- Output Analysis: Cluster top-scoring poses and prioritize those with hydrogen bonds to His365 or Tyr485, critical for SDH inhibition .
Advanced: How can contradictions between computational docking predictions and experimental bioassay results for this compound’s antifungal activity be resolved?
Answer:
- Data Triangulation:
- In Vitro Assays: Measure IC₅₀ against Botrytis cinerea using spore germination inhibition assays, comparing results with docking scores .
- Metabolite Analysis: Use LC-MS to identify potential degradation products (e.g., oxime hydrolysis) that may reduce efficacy .
- Protein Flexibility: Re-dock using flexible side-chain models (e.g., RosettaDock) to account for SDH conformational changes .
- Free Energy Calculations: Apply MM-PBSA/GBSA to estimate binding free energy, resolving discrepancies between predicted and observed affinities .
Basic: What safety protocols are critical when handling this hydroxylamine derivative in the lab?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (risk code: Xi) .
- Ventilation: Use a fume hood to prevent inhalation of dust/volatiles (S22/S24/25 protocols) .
- Storage: Keep in airtight containers under nitrogen at -20°C to prevent oxidation. Monitor for decomposition (yellowing indicates degradation) .
- Waste Disposal: Neutralize with dilute HCl before disposal in halogenated waste containers .
Advanced: What in vitro assays are suitable for evaluating this compound’s potential as a herbicide or fungicide?
Answer:
- Herbicidal Activity:
- Fungicidal Activity:
Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in preclinical models?
Answer:
- Metabolic Stability: Assess using liver microsomes (human/rat) with LC-MS to track parent compound depletion. CF₃ groups resist oxidative metabolism, enhancing half-life .
- Membrane Permeability: Perform Caco-2 cell assays; logP values >3 (predicted via ChemAxon) suggest high lipophilicity, requiring formulation with cyclodextrins for solubility .
- Toxicity Screening: Use zebrafish embryos (FET assay) to evaluate developmental toxicity at 1–100 µM concentrations .
Basic: What computational tools besides AutoDock Vina are recommended for studying this compound’s reactivity?
Answer:
- DFT Calculations (Gaussian): Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., hydrolysis of the imine bond) .
- Molecular Dynamics (GROMACS): Simulate solvation in water/octanol to estimate logP and pKa (critical for bioavailability) .
- ADMET Prediction (SwissADME): Forecast blood-brain barrier penetration and CYP450 inhibition .
Advanced: How can structural modifications enhance this compound’s bioactivity while retaining the Z-configuration?
Answer:
- Side-Chain Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to strengthen SDH binding via halogen-π interactions .
- Prodrug Design: Mask the hydroxylamine as an acetate ester to improve oral bioavailability, with enzymatic cleavage in vivo .
- Isosteric Replacement: Substitute CF₃ with SF5 to enhance metabolic stability without altering stereochemistry .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical trials?
Answer:
- Batch Consistency: Optimize reaction temperature (50–60°C) and stirring rate (500 rpm) to ensure reproducible Z-isomer yields .
- Safety at Scale: Use flow chemistry to minimize exothermic risks during hydroxylamine condensation .
- Cost-Efficiency: Replace column chromatography with solvent/antisolvent precipitation (e.g., ethanol/water) for bulk purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
